4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid
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Overview
Description
4-[(tert-Butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is of interest in organic synthesis due to its unique structure, which includes an oxazepane ring. The BOC group is commonly used to protect amines during chemical reactions, making this compound valuable in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amine, which can then participate in further reactions .
Scientific Research Applications
4-[(tert-Butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid involves the protection of amine groups. The BOC group is introduced to prevent unwanted reactions at the amine site during synthetic processes. The protected amine can then be selectively deprotected under acidic conditions, allowing for controlled synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the BOC protecting group and are used in peptide synthesis.
tert-Butoxycarbonyl-protected amines: Similar in structure and function, used to protect amine groups during synthesis.
Uniqueness
4-[(tert-Butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid is unique due to its oxazepane ring structure, which provides additional stability and reactivity compared to other BOC-protected compounds. This makes it particularly useful in complex synthetic applications where selective protection and deprotection are required .
Properties
CAS No. |
2166634-98-4 |
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Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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